[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate
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Overview
Description
The compound contains several functional groups including a cyanocyclohexyl group, an oxoethyl group, a methoxyethylamino group, and a nitrobenzoate group. These groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexyl ring, the nitro group, and the ester group would all contribute to the overall structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack . The ester group could potentially undergo hydrolysis or transesterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups (like the nitro group and the ester group) could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound "[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate" is involved in the synthesis and study of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, research by Bella, Milata, and Larina (2012) on the cyclization of nitro-substituted aminobenzimidazoles highlights the synthetic routes that could involve similar complex molecules for the production of potential carcinogens or therapeutic agents (Bella, Milata, & Larina, 2012). Similarly, Shestopalov, Emelianova, and Nesterov (2003) elucidated the synthesis of substituted 2-aminobenzo[b]pyrans, showcasing the potential for such compounds in the creation of new materials or drugs with specific properties (Shestopalov, Emelianova, & Nesterov, 2003).
Biological Activity and Applications
The research also extends into the biological activity of compounds that may share structural similarities with "this compound". For example, Salama (2020) explored the anti-Salmonella Typhi activity of new 2-amino-1,3,4-oxadiazole derivatives, indicating the potential use of similar compounds in antibacterial treatments (Salama, 2020). The work by Younes et al. (2011) on the synthesis of benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles also points to the relevance of such compounds in medicinal chemistry, particularly in the synthesis of potential therapeutic agents (Younes, Husseina, May, & Fronczek, 2011).
Molecular Structure Analysis
Moreover, the investigation into the molecular and crystal structures of related compounds, as conducted by Shestopalov, Emelianova, and Nesterov (2003), provides valuable insights into the physicochemical properties that govern the behavior and reactivity of such complex molecules. This knowledge is fundamental for the design and development of new materials and drugs (Shestopalov, Emelianova, & Nesterov, 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6/c1-28-10-9-21-16-6-5-14(23(26)27)11-15(16)18(25)29-12-17(24)22-19(13-20)7-3-2-4-8-19/h5-6,11,21H,2-4,7-10,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUJFIUNQOOWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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